3-Amino-1-benzhydryl-azetidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-benzhydryl-azetidine-3-carboxylic acid is a compound belonging to the azetidine class of chemicals. . The presence of the benzhydryl group and the amino acid functionality in this compound makes it a valuable compound for various synthetic and research purposes.
Vorbereitungsmethoden
The synthesis of 3-Amino-1-benzhydryl-azetidine-3-carboxylic acid typically involves multiple steps. One common method starts with commercially available 1-benzhydrylazetidin-3-ol. This compound is reacted with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. The resulting mesylate intermediate is then treated with ammonium hydroxide/isopropanol in a Parr reactor at approximately 70°C to yield the desired product . This method is efficient and scalable, making it suitable for industrial production.
Analyse Chemischer Reaktionen
3-Amino-1-benzhydryl-azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-benzhydryl-azetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and peptidomimetics.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Amino-1-benzhydryl-azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzhydryl group enhances its binding affinity to certain receptors or enzymes, while the azetidine ring provides structural rigidity. This combination allows the compound to effectively modulate biological pathways, making it a valuable tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
3-Amino-1-benzhydryl-azetidine-3-carboxylic acid can be compared with other azetidine derivatives, such as:
3-Azetidinecarboxylic acid: Lacks the benzhydryl group, resulting in different chemical and biological properties.
1-Benzhydryl-3-azetidinamine: Similar structure but lacks the carboxylic acid functionality, affecting its reactivity and applications.
The unique combination of the benzhydryl group and the carboxylic acid functionality in this compound distinguishes it from other azetidine derivatives, providing it with distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H18N2O2 |
---|---|
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
3-amino-1-benzhydrylazetidine-3-carboxylic acid |
InChI |
InChI=1S/C17H18N2O2/c18-17(16(20)21)11-19(12-17)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12,18H2,(H,20,21) |
InChI-Schlüssel |
WKNHNVAZMHRORW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.